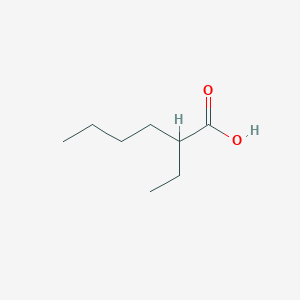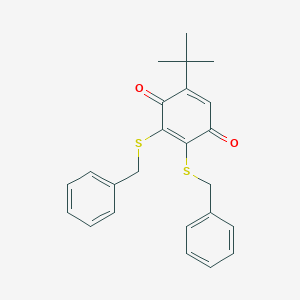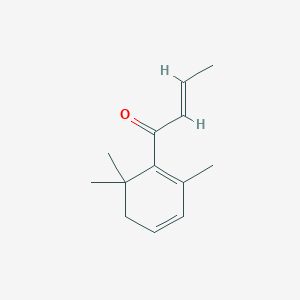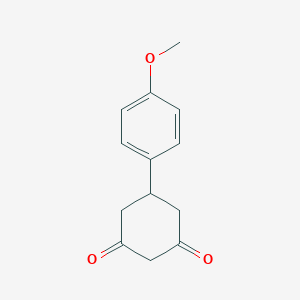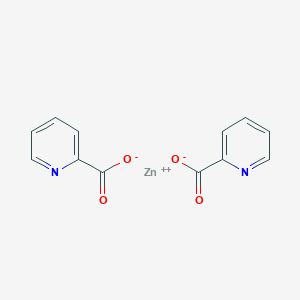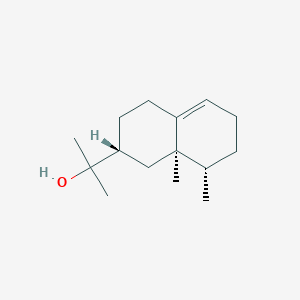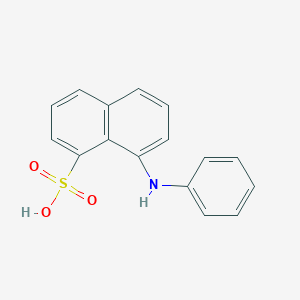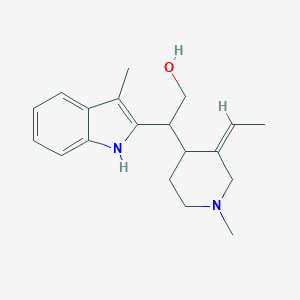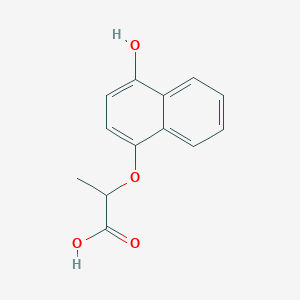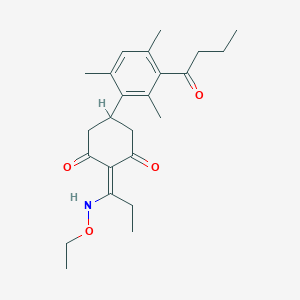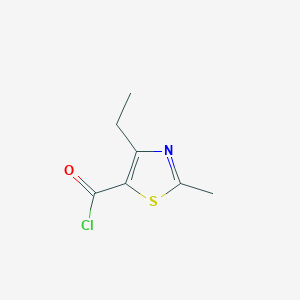
4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride
Overview
Description
4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride is a chemical compound that is widely used in scientific research. It is a reactive intermediate that can be used as a building block for the synthesis of a variety of organic compounds.
Mechanism Of Action
The mechanism of action of 4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride is not well understood. However, it is believed to act as a reactive intermediate in the synthesis of organic compounds.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride are not well studied. However, it is believed to be non-toxic and non-carcinogenic.
Advantages And Limitations For Lab Experiments
The advantages of using 4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride in lab experiments are its high reactivity and versatility. It can be used as a building block for the synthesis of a variety of organic compounds. However, its limitations include its high cost and the need for careful handling due to its reactive nature.
Future Directions
There are many future directions for the use of 4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride in scientific research. One direction is the development of new synthetic methods for the preparation of this compound. Another direction is the synthesis of new organic compounds using 4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride as a building block. Additionally, the use of 4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride in the synthesis of fluorescent probes for biological and medical research is an area of active research.
Scientific Research Applications
4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride is widely used in scientific research as a building block for the synthesis of a variety of organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It is also used in the synthesis of fluorescent probes, which are widely used in biological and medical research.
properties
CAS RN |
126889-03-0 |
|---|---|
Product Name |
4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride |
Molecular Formula |
C7H8ClNOS |
Molecular Weight |
189.66 g/mol |
IUPAC Name |
4-ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride |
InChI |
InChI=1S/C7H8ClNOS/c1-3-5-6(7(8)10)11-4(2)9-5/h3H2,1-2H3 |
InChI Key |
BAJHYIMDPOUWDG-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=N1)C)C(=O)Cl |
Canonical SMILES |
CCC1=C(SC(=N1)C)C(=O)Cl |
synonyms |
5-Thiazolecarbonylchloride,4-ethyl-2-methyl-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

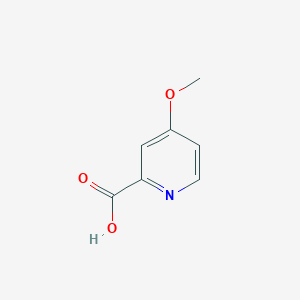
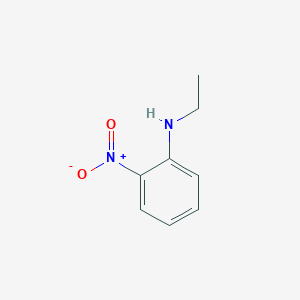
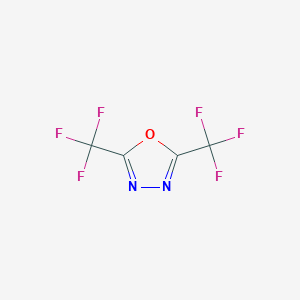
![2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo]-](/img/structure/B157313.png)
